molecular formula C8H4Cl3FO B13997250 2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone CAS No. 655-30-1

2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone

Cat. No.: B13997250
CAS No.: 655-30-1
M. Wt: 241.5 g/mol
InChI Key: LMSBUCNIGFPHKV-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone is an organofluorine compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of chlorine and fluorine atoms attached to an ethanone backbone, making it a subject of interest in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone typically involves the reaction of 4-chlorobenzoyl chloride with fluorinating agents under controlled conditions. One common method includes the use of anhydrous hydrogen fluoride (HF) or other fluorinating reagents such as sulfur tetrafluoride (SF4) in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under precisely controlled conditions. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    Dichlorodiphenyldichloroethane (DDD): Similar in structure but lacks the fluorine atom.

    Dichlorodiphenyltrichloroethane (DDT): Another related compound with additional chlorine atoms.

    Mitotane: A derivative used in the treatment of adrenocortical carcinoma.

Uniqueness

2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial processes.

Properties

CAS No.

655-30-1

Molecular Formula

C8H4Cl3FO

Molecular Weight

241.5 g/mol

IUPAC Name

2,2-dichloro-1-(4-chlorophenyl)-2-fluoroethanone

InChI

InChI=1S/C8H4Cl3FO/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H

InChI Key

LMSBUCNIGFPHKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(Cl)Cl)Cl

Origin of Product

United States

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